2-Fluoro-1-methoxy-4-vinylbenzene
Overview
Description
2-Fluoro-1-methoxy-4-vinylbenzene is a chemical compound with the molecular formula C9H9FO . It is also known by its IUPAC name, 1-fluoro-2-methoxy-4-vinyl-benzene .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-1-methoxy-4-vinylbenzene consists of a benzene ring with a fluoro (F), methoxy (OCH3), and vinyl (C2H3) group attached to it . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
Reactions involving 2-Fluoro-1-methoxy-4-vinylbenzene could potentially include electrophilic aromatic substitution reactions . These reactions typically involve the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . Other reactions could include free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications
Polymerization and Material Science
- Anionic Polymerization : Research by Otake et al. (2017) explored the anionic polymerizations of methoxy-substituted divinylbenzenes, including 2-methoxy-1,4-divinylbenzene. These polymerizations yielded soluble polymers with predicted molecular weights and narrow distributions, demonstrating the potential of these compounds in creating specialized polymers with controlled properties (Otake et al., 2017).
- Polymer Fabrication : A study by Gao et al. (2014) demonstrated the use of π-allylnickel complexes for the polymerization of various vinyl monomers, including 1-methoxy-4-vinylbenzene. This research is significant in the context of fabricating block copolymers and understanding the role of these complexes in living/controlled polymerization (Gao et al., 2014).
Mechanism of Action
Mode of Action
The mode of action of 2-Fluoro-1-methoxy-4-vinylbenzene involves electrophilic aromatic substitution . This process is a two-step mechanism:
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond, forming the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
Biochemical Pathways
It’s known that benzene derivatives can undergo electrophilic aromatic substitution, maintaining aromaticity .
Result of Action
The electrophilic aromatic substitution it undergoes can lead to the formation of various substituted benzene rings .
properties
IUPAC Name |
4-ethenyl-2-fluoro-1-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXMDJDXQBFNFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-methoxy-4-vinylbenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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